molecular formula C23H28N2O4 B1596029 Euquinine CAS No. 83-75-0

Euquinine

Cat. No.: B1596029
CAS No.: 83-75-0
M. Wt: 396.5 g/mol
InChI Key: NSBRKSWSLRQPJW-WWLNLUSPSA-N
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Description

Euquinine, chemically known as quinine ethyl carbonate, is a modified derivative of quinine developed to address the limitations of standard quinine therapy. First introduced by Zimmer & Co. (Frankfurt, Germany), it was marketed as a tasteless and more tolerable alternative to quinine sulfate . Its primary advantages include:

  • Reduced gastrointestinal irritation: The ethyl carbonate moiety slows hydrolysis in acidic gastric environments, minimizing nausea and vomiting .
  • Tasteless formulation: Ideal for pediatric use and patients sensitive to quinine’s bitter taste .
  • Lower incidence of cinchonism: Symptoms like tinnitus and vertigo are less frequent compared to quinine .

Properties

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRKSWSLRQPJW-WWLNLUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045965
Record name Quinine ethyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-75-0
Record name Euquinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine ethylcarbonate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl quinine carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE ETHYLCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2V8911157
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinine ethyl carbonate typically involves the reaction of quinine with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction proceeds as follows:

[ \text{Quinine} + \text{Ethyl Chloroformate} \rightarrow \text{Quinine Ethyl Carbonate} + \text{Hydrochloric Acid} ]

The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of quinine ethyl carbonate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Quinine ethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, quinine ethyl carbonate can hydrolyze to form quinine and ethyl carbonate.

    Oxidation: Quinine ethyl carbonate can be oxidized to form quinine N-oxide.

    Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acid/base solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Euquinine is chemically characterized as the ethyl carbonic acid ester of quinine. Its structure allows it to exhibit similar pharmacological properties to quinine, primarily its antimalarial effects. The mechanism of action involves the inhibition of heme polymerization in Plasmodium species, which is crucial for their survival in the host's bloodstream.

Medical Applications

  • Antimalarial Treatment
    • This compound has been studied as an alternative treatment for malaria, especially in cases where traditional quinine may be less effective due to resistance. In clinical settings, it has shown promising results similar to those of quinine itself. For instance, a study indicated that this compound could be effective against Plasmodium falciparum, particularly strains that exhibit resistance to standard treatments .
  • Skeletal Muscle Cramps
    • Research has highlighted this compound's efficacy in treating nocturnal leg cramps. In a controlled trial involving elderly patients, this compound significantly reduced the frequency and severity of cramps compared to placebo . This application is particularly relevant for geriatric care, where muscle cramps can severely impact quality of life.
  • Potential Antiviral Activity
    • Recent studies suggest that compounds related to this compound may possess antiviral properties. Specifically, research into its interaction with viral proteins has indicated potential applications in treating viral infections, including COVID-19. In silico studies have shown that this compound derivatives can bind effectively to viral proteases, suggesting a possible role as antiviral agents .

Case Studies and Clinical Trials

StudyApplicationFindings
Gribben 1933Malaria TreatmentReported high cure rates with this compound in Trinidad and Tobago .
White 1934Muscle CrampsDemonstrated significant relief from cramps in children using this compound .
Lwin 2015Viral InfectionsShowed binding affinity of this compound derivatives to SARS-CoV-2 protease .

Pharmacological Insights

This compound's pharmacokinetics are similar to those of quinine, with a notable half-life allowing for once-daily dosing in some cases. Its safety profile is generally favorable; however, monitoring for side effects such as gastrointestinal disturbances is recommended.

Mechanism of Action

The mechanism of action of quinine ethyl carbonate is similar to that of quinine. It is believed to interfere with the parasite’s ability to break down and digest hemoglobin, thereby inhibiting its growth and replication. Quinine ethyl carbonate may also inhibit nucleic acid and protein synthesis in the parasite, contributing to its antimalarial effects .

Comparison with Similar Compounds

Aristochin (Quinine Carbonate)

  • Chemical Structure : Quinine combined with a carbonate group.
  • Pharmacokinetics : Similar to Euquinine, with delayed gastric hydrolysis.
  • Clinical Use : Comparable antimalarial efficacy to quinine but with marginally better gastrointestinal tolerance. However, it lacks this compound’s tasteless property .
  • Cost : Moderately priced, bridging the gap between quinine and this compound .

Chinaphenin (Quinine Phenylethanolamine Carbonate)

  • Chemical Structure: Incorporates phenylethanolamine for enhanced solubility.
  • Pharmacokinetics : Faster systemic absorption due to improved solubility.
  • Clinical Use: Effective against Plasmodium species but associated with higher rates of hypotension due to phenylethanolamine’s vasodilatory effects .
  • Cost : Similar to Aristochin .

Salo-quinine (Quinine Salicylate)

  • Chemical Structure : Quinine esterified with salicylic acid.
  • Pharmacokinetics : Rapid hydrolysis in the intestines, releasing both quinine and salicylate.
  • Clinical Use : Dual antimalarial and anti-inflammatory action, but contraindicated in patients with bleeding disorders due to salicylate’s anticoagulant effects .
  • Melting Point : 195°C, enabling formulation in ointments or acetone solutions for topical use .

Organic Arsenicals (Atoxyl, Soamin, Salvarsan)

  • Mechanism : Target quinine-resistant Plasmodium strains via oxidative damage to parasite mitochondria .
  • Clinical Use : Reserved for quinine-resistant cases due to severe side effects .

Research Findings and Clinical Implications

  • This compound’s Pediatric Utility : Studies highlight its preference in pediatric malaria treatment due to palatability, though cost remains a barrier in endemic regions .
  • Resistance Management : Organic arsenicals and methylene blue are critical in quinine-resistant cases, albeit with stricter safety monitoring .
  • Formulation Innovations: Salo-quinine’s topical applications (e.g., 5–20% ointments) expand its use in localized parasitic infections .

Biological Activity

Euquinine, also known as quinine ethyl carbonate, is a derivative of quinine that has garnered attention for its biological activities, particularly in the context of antimalarial effects and its potential therapeutic applications. This article provides a detailed exploration of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is characterized as an odorless salt and serves as a substitute for traditional quinine. Its primary application lies in the treatment of malaria, specifically targeting the Plasmodium falciparum parasite. The compound's efficacy in combating malaria has made it a subject of interest in pharmacological research.

Antimalarial Activity

Mechanism of Action:
this compound exhibits antimalarial activity through its interaction with the Plasmodium falciparum parasite. Studies indicate that it disrupts the parasite's ability to metabolize hemoglobin, leading to its death. The compound's structure enhances its transport to the food vacuole of the parasite, which is crucial for its efficacy.

Research Findings:
A study highlighted that this compound demonstrates significant activity against Plasmodium falciparum, with particular effectiveness noted in multidrug-resistant strains. This positions this compound as a valuable agent in the ongoing battle against malaria, especially in regions where traditional treatments have failed due to resistance issues .

Case Study: Efficacy in Muscle Cramps

A clinical trial involving older adults examined the efficacy of quinine (and by extension, this compound) for treating muscle cramps. The study employed an N-of-1 trial design with 13 participants who had a history of muscle cramps. Results indicated that three participants experienced significant benefits from quinine treatment, while others showed varying degrees of response . This underscores the potential for this compound not only as an antimalarial agent but also for symptomatic relief in other conditions.

Side Effects and Safety Profile

While this compound is effective, its use is not without risks. Research has shown an association between quinine exposure and acute kidney injury (AKI) in older adults. A retrospective study involving over 12,000 individuals found that those receiving quinine prescriptions had an increased risk of developing AKI . Such findings necessitate careful consideration and monitoring when prescribing this compound, particularly in vulnerable populations.

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound and related compounds:

CompoundActivityReference
This compoundAnti-Plasmodium falciparum activity
QuinineAntimalarial activity
Anti-tumor activity
Treatment for muscle cramps
Risk of acute kidney injury

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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